1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol
CAS No.:
Cat. No.: VC18220728
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11BrFNO |
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Molecular Weight | 248.09 g/mol |
IUPAC Name | 1-(5-bromo-2-fluorophenyl)-2-(methylamino)ethanol |
Standard InChI | InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
Standard InChI Key | UASCJMDUEKQHKR-UHFFFAOYSA-N |
Canonical SMILES | CNCC(C1=C(C=CC(=C1)Br)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[(5-bromo-2-fluorophenyl)methylamino]ethanol, reflects its bifunctional structure: a 5-bromo-2-fluorobenzyl group linked to an ethanolamine moiety via a methylamino bridge . Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 1152522-37-6 | |
Molecular Formula | C₉H₁₁BrFNO | |
Molecular Weight | 248.09 g/mol | |
SMILES Notation | C1=CC(=C(C=C1Br)CNCCO)F | |
InChI Key | NFRVFGLGQNTTLB-UHFFFAOYSA-N |
The presence of bromine at the 5-position and fluorine at the 2-position on the phenyl ring introduces significant electronic effects, including increased lipophilicity and potential for halogen bonding . The ethanolamine side chain contributes polarity, enabling interactions with biological targets such as G protein-coupled receptors .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
While experimental NMR data for this specific compound are unavailable, analogs with similar substitution patterns exhibit characteristic shifts:
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¹H NMR: Aromatic protons resonate between δ 7.0–7.5 ppm, with coupling constants reflecting ortho-fluorine effects . The methylamino group’s protons appear as a triplet near δ 2.7–3.1 ppm, while ethanol’s hydroxyl proton is typically broad near δ 1.5–2.0 ppm .
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¹³C NMR: The brominated carbon (C-5) appears downfield at δ 120–125 ppm, while the fluorinated carbon (C-2) resonates near δ 115–118 ppm .
Mass Spectrometry:
Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 248.09 ([M+H]⁺), with fragmentation patterns dominated by loss of H₂O (−18 Da) and Br- (−79.9 Da) .
Synthesis and Structural Modification
Synthetic Routes
The compound’s synthesis likely follows strategies used for analogous halogenated ethanolamines:
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Bromination and Fluorination:
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Methylaminoethanol Conjugation:
Yield Optimization:
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Bromination steps typically achieve 60–75% yields, while amine-ethanol coupling ranges from 45–65% . Purification via silica gel chromatography (hexane/EtOAc gradients) enhances purity.
Structural Analogues and Activity Trends
Modifications to the core structure influence pharmacological profiles:
These trends suggest that the 5-bromo-2-fluoro configuration in 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol may optimize steric and electronic interactions for target binding .
Future Research Directions
Biological Screening
Priority assays include:
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Receptor Binding: Radioligand displacement studies at α/β-adrenergic and serotonin receptors.
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Cytotoxicity Profiling: Screening against NCI-60 cancer cell lines.
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Metabolic Stability: Microsomal incubation to assess hepatic clearance.
Synthetic Chemistry
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Stereoselective Synthesis: Resolve enantiomers via chiral chromatography to evaluate stereospecific activity.
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Prodrug Design: Acetylate the hydroxyl group to enhance oral bioavailability.
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